1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a fluorophenyl group, a methylisoxazole moiety, and a dihydrochromeno-pyrrole framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Fluorophenyl Intermediate: Starting with a fluorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Construction of the Methylisoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkenes.
Assembly of the Dihydrochromeno-Pyrrole Core: This step often involves cyclization reactions, such as the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to purify the final product.
Scalability: Ensuring that the synthetic route is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like amines or halides.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and mechanisms.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares similarities with other heterocyclic compounds that contain fluorophenyl and isoxazole groups.
1-(4-Chlorophenyl)-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-2-(5-ethylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure but with an ethyl group instead of a methyl group on the isoxazole ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O4/c1-11-10-16(23-28-11)24-18(12-6-8-13(22)9-7-12)17-19(25)14-4-2-3-5-15(14)27-20(17)21(24)26/h2-10,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJATURUGYCNQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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